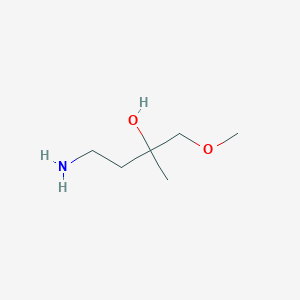
1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride” is a compound with the CAS Number: 2305252-33-7 . It has a molecular weight of 245.6 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H9F6N.ClH/c1-4 (13,6 (10,11)12)2-3-5 (7,8)9;/h2-3,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s known that similar compounds like Hexafluoroacetylacetone can form metal-chelate complexes with Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III) and Cr (III) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Perfluorochemicals
A novel, safe, and effective technique for the synthesis of perfluorochemicals through liquid-phase photofluorination with elemental fluorine has been developed. This method is applicable to the preparative-scale synthesis of isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines, which are difficult to prepare by classical fluorination methods. The technique involves the controlled inverse addition of materials to a well-stirred F2-saturated inert solvent with simultaneous UV irradiation (Scherer, Yamanouchi, & Onox, 1990).
Reaction Mechanisms and Analytical Applications
Research on the reaction of perfluoro-4-methylpentene-2 with secondary amines reveals insights into reaction mechanisms, producing a terminal enamine easily hydrolyzed to the corresponding amide. This study provides valuable information on the reactivity and potential synthetic utility of perfluorinated compounds (Tsukamoto & Ishikawa, 1972).
Development of Novel Materials
A study on the hydrate-keto equilibrium of 1,1,1,5,5,5-hexafluoro-2-hydroxy-2-methylpentan-4-one in acetone and ether solutions using magnetic resonance reveals the equilibrium percentages of the keto and hydrate forms. This investigation provides insights into the structural behavior of fluorinated compounds in different solvents, which is crucial for the development of novel materials and analytical methods (Dhingra & Tatta, 1975).
Catalytic Processes and Hydrodefluorination
The room-temperature catalytic hydrodefluorination of strong C(sp3)-F bonds in benzotrifluorides and fluoropentane, catalyzed by Et3Si[B(C6F5)4] using Et3SiH as the hydrogen source, transforms Ar-CF3 compounds to Ar-CH3 and fluropentane to pentane. This method highlights the potential of catalytic processes in modifying fluorinated compounds for various applications (Scott, Çelenligil-Çetin, & Ozerov, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,1,1,5,5,5-hexafluoro-2-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6N.ClH/c1-4(13,6(10,11)12)2-3-5(7,8)9;/h2-3,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABLBRUIGVZJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)

![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)

![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)
![4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2706886.png)
![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)



![3-Cyclobutyl-6-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706895.png)
